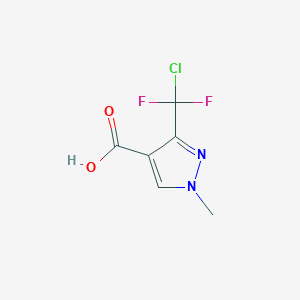
3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of a suitable pyrazole precursor with chlorodifluoromethylating agents such as (chlorodifluoromethyl)trimethylsilane in the presence of a base like triphenylphosphine . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid can undergo various chemical reactions, including:
Substitution Reactions: The chlorodifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, carboxylates, alcohols, and coupled products with various functional groups.
科学的研究の応用
3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid involves its interaction with specific molecular targets. The chlorodifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions . The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to desired biological effects.
類似化合物との比較
Similar Compounds
- (bromodifluoromethyl)trimethylsilane
- (trifluoromethyl)trimethylsilane
- 1,1-difluoroalkenes
Uniqueness
3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid is unique due to the presence of both chlorodifluoromethyl and carboxylic acid groups, which provide a combination of reactivity and binding properties not commonly found in other similar compounds . This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H5ClF2N2O2 |
|---|---|
分子量 |
210.56 g/mol |
IUPAC名 |
3-[chloro(difluoro)methyl]-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H5ClF2N2O2/c1-11-2-3(5(12)13)4(10-11)6(7,8)9/h2H,1H3,(H,12,13) |
InChIキー |
ZIVIHXAFVHRBRC-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)C(F)(F)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


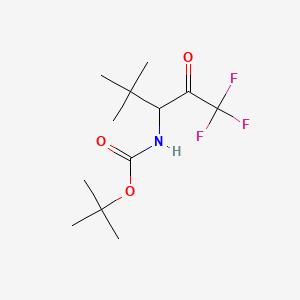

![Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-](/img/structure/B13584072.png)
![3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoicacidhydrochloride](/img/structure/B13584075.png)
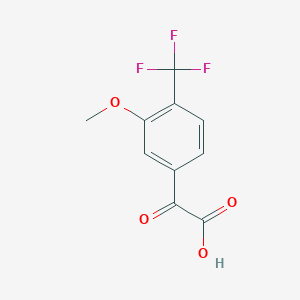

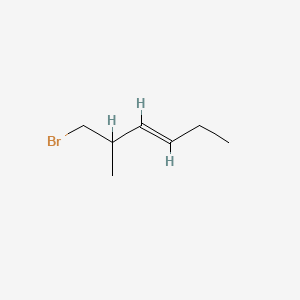
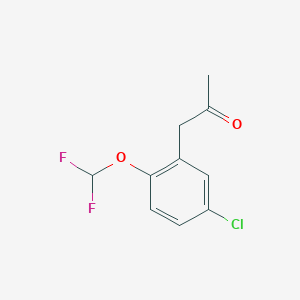
![1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride](/img/structure/B13584127.png)
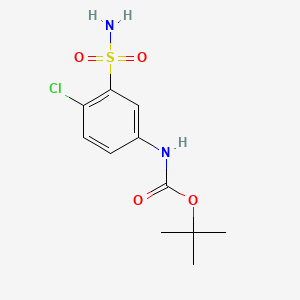

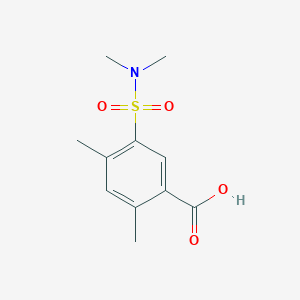
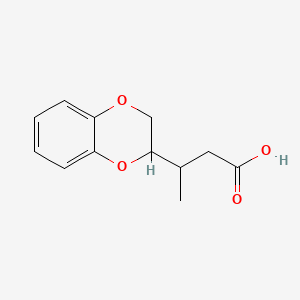
![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13584149.png)
